molecular formula C11H10N4O5 B12337213 Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12337213
M. Wt: 278.22 g/mol
InChI Key: QECIUJJOADZZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 4-nitrobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in microbial cells, leading to their death. Additionally, the triazole ring can interact with enzymes and proteins, inhibiting their function and disrupting cellular processes.

Comparison with Similar Compounds

Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

    1,2,4-Triazole-3-carboxylic acid: Lacks the ethyl ester and nitrophenyl groups, resulting in different chemical properties and applications.

    4-Nitrophenyl-1,2,4-triazole:

    Ethyl 1-(4-aminophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate: Contains an amino group instead of a nitro group, leading to different biological activities.

Properties

IUPAC Name

ethyl 1-(4-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O5/c1-2-20-10(16)9-12-11(17)14(13-9)7-3-5-8(6-4-7)15(18)19/h3-6H,2H2,1H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECIUJJOADZZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.